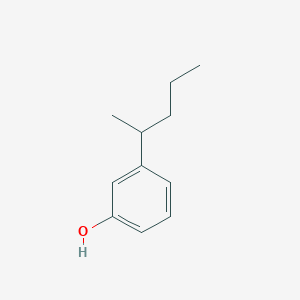

3-(2-Pentyl)phenol

説明

Contextualization within Alkylphenol Chemistry

Alkylphenols are a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups. nih.gov The position of these alkyl chains—ortho, meta, or para relative to the hydroxyl group—significantly influences the compound's physical and chemical properties. unipd.it 3-(2-Pentyl)phenol, also commonly referred to as 3-pentylphenol or m-pentylphenol, is defined by a pentyl group attached to the third carbon (the meta position) of the benzene ring of phenol. unipd.itnih.gov

The synthesis of meta-alkylphenols like this compound presents a unique challenge in organic chemistry. rjraap.com The hydroxyl group of phenol is an ortho-, para-directing group, meaning that in typical electrophilic substitution reactions such as Friedel-Crafts alkylation, the alkyl substituent is preferentially added to the positions adjacent (ortho) or opposite (para) to the hydroxyl group. rjraap.com Achieving direct alkylation at the meta position is therefore difficult, often resulting in low yields and numerous by-products, which necessitates more complex and multi-step synthetic strategies. This inherent difficulty in synthesis makes the development of selective methods for producing meta-isomers an important area of research. rjraap.com

The structure of this compound, featuring both a reactive phenolic hydroxyl group and a hydrophobic pentyl chain, makes it a subject of study for its potential applications in various chemical domains. unipd.it Like other phenols, its hydroxyl group can participate in reactions such as etherification, sulfonation, and nitration. unipd.it The length of the alkyl chain, in this case a pentyl group, influences properties like boiling point and solubility. unipd.it

Overview of Research Significance in Modern Chemical Science

The primary research significance of this compound lies in its role as a key chemical intermediate. It is notably used in the synthesis of cannabinoid analogs, which are compounds that are structurally similar to those found in the Cannabis plant. Specifically, this compound is a precursor in the synthesis of (-)-Desoxycannabidiol, an analog of the major non-psychoactive cannabis constituent, Cannabidiol. rjraap.com The synthesis involves a Lewis acid-mediated condensation reaction between this compound and p-mentha-2,8-dien-1-ol. rjraap.com The availability and synthesis of (-)-Desoxycannabidiol are of research interest for its potential biological activities.

Beyond its role in synthetic chemistry, the broader class of alkylphenols to which this compound belongs is studied for various biological activities. Research indicates that phenolic compounds can exhibit antimicrobial and antioxidant properties. unipd.it The hydrophobic nature of the alkyl chain is thought to enhance antimicrobial efficacy by allowing the compound to disrupt the cell membranes of microbes. unipd.it For instance, analogs of 3-pentylphenol produced by marine fungi have shown activity against pathogenic bacteria. unipd.it

Modern chemical research also focuses on developing more efficient and environmentally benign methods for synthesizing such compounds. For example, a novel one-pot, metal-free protocol has been reported for the regioselective synthesis of alkylated phenols, including analogs of 3-pentylphenol, with high yields. unipd.it Furthermore, studies utilizing quantum chemical calculations have been employed to understand the stability of reaction intermediates, confirming that alkyl substitution at the meta position can be favored under specific conditions. unipd.it These advanced synthetic and analytical approaches underscore the ongoing relevance of compounds like this compound in chemical science.

特性

IUPAC Name |

3-pentan-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-5-9(2)10-6-4-7-11(12)8-10/h4,6-9,12H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUFUPAZSMMGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies

Aromatic Electrophilic Substitution Mechanisms

The reactivity of the benzene ring in 3-(2-Pentyl)phenol towards electrophilic attack is significantly influenced by the two substituents: the hydroxyl (-OH) group and the 2-pentyl group. These groups affect both the rate of reaction (activation) and the position of substitution (regioselectivity).

Influence of Hydroxyl and Alkyl Substituents on Ring Activation

The hydroxyl group is a powerful activating group in electrophilic aromatic substitution. egyankosh.ac.inlibretexts.orgchemguide.co.uk This is due to the donation of a lone pair of electrons from the oxygen atom into the delocalized π-electron system of the benzene ring. chemguide.co.uk This electron donation increases the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. chemguide.co.uk The result is that phenols are significantly more reactive than benzene itself; for instance, phenol is about 1000 times more reactive than benzene in nitration reactions. libretexts.org

The mechanism of electrophilic aromatic substitution generally proceeds in two steps. First, the electrophile attacks the π electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iq This step is typically the slow, rate-determining step of the reaction. uomustansiriyah.edu.iq In the second, faster step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iq

Regioselectivity in Halogenation and Nitration

The positions at which electrophiles attack the benzene ring of this compound are directed by the existing substituents. The hydroxyl group is a strong ortho, para-director. egyankosh.ac.inlibretexts.org This directing effect arises from the resonance structures of the phenoxide ion, which show increased electron density at the ortho (C2, C6) and para (C4) positions relative to the hydroxyl group. egyankosh.ac.inallrounder.ai

The 2-pentyl group is also an ortho, para-director. msu.edu In this compound, the hydroxyl group is at position 1 and the 2-pentyl group is at position 3. The activating and directing effects of these two groups reinforce each other, leading to predictable regioselectivity in electrophilic substitution reactions. msu.edu

Halogenation:

In the halogenation of phenols, the reaction is often so rapid that it can be difficult to control, and polysubstitution is common. chemguide.co.uk For this compound, the positions most activated by the hydroxyl group are C2, C4, and C6. The 2-pentyl group at C3 further influences the substitution pattern. The positions ortho to the 2-pentyl group are C2 and C4, and the para position is C6. Therefore, the positions C2, C4, and C6 are all activated by both substituents.

However, steric hindrance from the bulky 2-pentyl group at C3 will likely disfavor substitution at the adjacent C2 and C4 positions. Consequently, the most likely position for monosubstitution during halogenation is the C6 position, which is para to the hydroxyl group and ortho to the alkyl group, but less sterically hindered. Under forcing conditions, multiple halogen atoms can be introduced at the available activated positions. For example, the reaction of phenol with bromine water typically yields 2,4,6-tribromophenol. chemguide.co.uk

Nitration:

The nitration of phenols is also a facile reaction. chemguide.co.uk With dilute nitric acid, a mixture of ortho- and para-nitrophenols is typically obtained. ksu.edu.sa For this compound, the expected products of mononitration would be substitution at the C2, C4, and C6 positions.

Similar to halogenation, steric hindrance from the 2-pentyl group at C3 would be expected to influence the product distribution. Therefore, substitution at the C6 position is highly probable. Research on the nitration of 3-substituted phenols has shown that substitution often occurs at the unhindered C6 position. arkat-usa.org For instance, the nitration of 3-methylphenol with cerium (IV) ammonium nitrate results in regioselective nitration at the C6 position. arkat-usa.org

| Reaction | Reagent | Expected Major Monosubstitution Product(s) |

| Halogenation | Br₂ | 6-bromo-3-(2-pentyl)phenol |

| Nitration | Dilute HNO₃ | 6-nitro-3-(2-pentyl)phenol, 2-nitro-3-(2-pentyl)phenol, 4-nitro-3-(2-pentyl)phenol |

Cleavage Reactions of Phenolic Bonds

The chemical reactivity of this compound also involves reactions that break the bonds of the phenolic hydroxyl group. These include the cleavage of the O-H bond and the more challenging cleavage of the C-O bond.

O-H Bond Reactivity with Active Metals

The O-H bond in phenols is acidic, meaning it can be broken by reaction with active metals. askfilo.comutkaluniversity.ac.in Phenols are more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion. libguides.comncert.nic.in The negative charge on the oxygen atom in the phenoxide ion is delocalized over the aromatic ring, which increases its stability. allrounder.ai

This compound will react with active metals such as sodium, potassium, and aluminum to form the corresponding phenoxide salt and liberate hydrogen gas. askfilo.comncert.nic.in This reaction is a clear indication of the acidic nature of the phenolic proton. allrounder.ai The alkyl group, being electron-donating, slightly decreases the acidity of the phenol compared to unsubstituted phenol, but the O-H bond remains reactive towards strong bases and active metals. utkaluniversity.ac.in

The reaction can be represented as: 2 C₁₁H₁₆O + 2 Na → 2 C₁₁H₁₅ONa + H₂

Carbon-Oxygen Bond Cleavage Processes

The carbon-oxygen (C-O) bond in phenols is significantly stronger than in alcohols. doubtnut.com This is due to the partial double bond character of the C-O bond resulting from the delocalization of the oxygen lone pair electrons into the aromatic ring. doubtnut.comresearchgate.net Consequently, cleavage of the C-O bond in phenols is difficult and requires harsh reaction conditions. doubtnut.comallrounder.ai

Direct nucleophilic substitution of the hydroxyl group, a common reaction for alcohols, does not readily occur with phenols. libguides.com However, the C-O bond in phenols can be cleaved under specific conditions. One notable reaction is the reduction of phenols to the corresponding arene by heating with zinc dust. utkaluniversity.ac.in In the case of this compound, this reaction would yield 1-(pentan-2-yl)benzene.

More advanced methods for C-O bond cleavage in phenols have been developed, often involving the conversion of the hydroxyl group into a better leaving group, such as a sulfonate ester, followed by a cross-coupling reaction. researchgate.netacs.org These methods are part of a broader effort to utilize phenols, which are abundant and relatively inexpensive, as feedstocks for the synthesis of more complex molecules. researchgate.net

Advanced Reaction Mechanisms and Kinetics

The study of reaction mechanisms and kinetics provides a deeper understanding of the factors that control the rates and outcomes of chemical reactions. For this compound, this would involve detailed investigations into the transition states and intermediates of the reactions described above.

Kinetic isotope effect studies could be employed to probe the mechanism of the proton removal step. For example, if the rate of reaction is slower when the phenolic proton is replaced with deuterium, it would indicate that C-H bond breaking is involved in the rate-determining step.

For O-H bond cleavage, kinetic studies could explore the acidity of this compound and the rates of its reaction with various bases. The kinetics of C-O bond cleavage reactions would be crucial for optimizing reaction conditions and developing more efficient catalytic systems for the functionalization of phenols.

Photo-Induced Rearrangements Involving Phenoxy Intermediates

The photochemical behavior of alkylphenols, including structures analogous to this compound, is a critical area of study, particularly concerning their environmental fate. wur.nlbibliotekanauki.pl Photolysis, or degradation induced by light, has been identified as a significant removal process for alkylphenols in aquatic environments. kit.edu For instance, studies on nonylphenol have shown that it is susceptible to photochemical degradation under natural sunlight conditions. wur.nl

A related and fundamental reaction is the photo-Fries rearrangement, where phenolic esters convert to hydroxy ketones upon exposure to UV light without a catalyst. sigmaaldrich.com This process involves the formation of a phenoxy radical intermediate. While direct studies on this compound are limited, the principles of photo-induced rearrangements in similar phenolic structures are well-established. sigmaaldrich.combeilstein-journals.org These reactions often proceed through the formation of intermediates that can undergo further transformations. nih.govrsc.org For example, the photolysis of a phenacyl benzoate linked to a phenol can lead to the release of benzoic acid through electron or proton transfer from the phenol moiety to the excited carbonyl group. rsc.org Such rearrangements can be highly efficient and are influenced by the molecular structure and the presence of light. beilstein-journals.org

Solvent-Assisted Proton Transfer Dynamics

Solvent molecules play a crucial role in mediating proton transfer reactions involving phenolic compounds. The dynamics of excited-state proton transfer (ESPT) are significantly influenced by the surrounding solvent environment, whether it is protic or aprotic. ustc.edu.cnrsc.org In different solvents, the rate of proton transfer can vary, as can the stability of the resulting species. iphy.ac.cn

Studies on model phenol-amine complexes have demonstrated that both short-range specific interactions with solvent molecules and long-range bulk dielectric effects influence the thermodynamics of proton transfer. rsc.org For instance, in aprotic solvents like acetonitrile, the proton transfer time constant for a given phenol can be on the order of picoseconds. ustc.edu.cn In protic solvents like methanol, multiple hydrogen bonding configurations can lead to both fast and slow proton transfer pathways. ustc.edu.cn The presence of even trace amounts of water in organic solvents can induce a fluorescence switch in some fluorophores, indicating a shift in the proton transfer equilibrium. rsc.org This highlights the sensitivity of these systems to the immediate chemical environment. The rate of proton transfer can be significantly slowed or facilitated depending on the solvent's ability to form hydrogen-bonded transition states. semanticscholar.org

Reaction Optimization Methodologies in Alkylphenol Synthesis

The synthesis of specific alkylphenols like this compound requires careful optimization of reaction conditions to achieve desired yields and purity. General methodologies for synthesizing 3-alkylphenols often involve a multi-step process. tandfonline.com One common route includes the Grignard reaction, followed by oxidation and subsequent aromatization. tandfonline.com For example, 3-heptylphenol has been synthesized by reacting 2-cyclohexen-1-one with heptylmagnesium bromide, followed by oxidation and aromatization steps. tandfonline.com

Optimizing such multi-step syntheses involves systematically varying parameters like solvent, temperature, catalyst, and reagent stoichiometry. researchgate.netwhiterose.ac.uk Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) or algorithmic approaches such as Bayesian Reaction Optimization to efficiently explore the reaction space. whiterose.ac.ukprinceton.edu These methods help in identifying the most critical factors and their interactions, leading to improved yields and selectivity. whiterose.ac.uk For instance, in the synthesis of alkyl phenolic resins, the molar ratio of reactants, temperature, and catalyst type are key variables that are optimized to control the properties of the final product. google.com The choice of solvent and catalyst is also crucial in reactions like the Fries rearrangement, where Lewis or Brønsted acids are used to catalyze the transformation of phenolic esters. sigmaaldrich.com

Oxidative Reactivity of Phenolic Structures

Chemical Oxidation Pathways (e.g., with Permanganate)

The oxidation of alkylphenols by strong oxidizing agents like potassium permanganate (KMnO₄) is a significant degradation pathway. Permanganate is a powerful oxidant that can break down the aromatic ring and the alkyl side chain of phenolic compounds. sci-hub.se The oxidation process often involves the formation of intermediate species. For example, the oxidation of alkenes by permanganate proceeds by breaking the carbon-carbon double bond to form carbonyl compounds. chemguide.co.uk

In the case of phenolic compounds, oxidation can lead to a variety of products. Studies on the oxidation of benzophenone-3 by permanganate show a systematic degradation process influenced by factors like pH and oxidant concentration. researchgate.netresearchgate.net The reaction between permanganate and organic reductants can be complex, sometimes involving the formation of intermediate manganese species like manganate (Mn(VI)), which can then participate in further reactions. pnnl.gov The oxidation of cinnamic acid by permanganate, for instance, involves the formation of an intermediate which then decomposes. sci-hub.se While specific data on this compound is not available, the general mechanisms of permanganate oxidation of similar organic structures provide a framework for understanding its likely degradation pathway.

Advanced Oxidation Processes (e.g., Persulfate Activation)

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment methods designed to degrade organic pollutants through the generation of highly reactive radicals, such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). wikipedia.orgkirj.ee These processes are effective for the degradation of persistent organic pollutants, including alkylphenols. nih.govmatec-conferences.org

Persulfate (S₂O₈²⁻) activation is a prominent AOP that generates sulfate radicals, which have a high oxidation potential. mdpi.com Persulfate can be activated by various means, including heat, UV radiation, or transition metals like iron. tandfonline.comresearchgate.net For example, zero-valent iron (ZVI) nanoparticles have been used to activate persulfate for the efficient degradation of alkylphenol polyethoxylates. nih.gov The degradation efficiency is influenced by factors such as pH, and the concentrations of persulfate and the activator. nih.govcapes.gov.br Studies on the degradation of nonylphenol using nZVI-activated persulfate have shown high removal efficiencies, with both sulfate and hydroxyl radicals contributing to the degradation process. capes.gov.br Similarly, UVA radiation can be used to activate persulfate for the degradation of nonylphenol ethoxylates. tandfonline.com These AOPs offer a promising approach for the complete mineralization of alkylphenols into less harmful inorganic molecules. wikipedia.org

Interactive Data Table: Reactivity of Alkylphenols

| Reactant/Process | Reagent/Conditions | Products/Intermediates | Key Findings |

|---|---|---|---|

| Photolysis | Natural sunlight | Degradation products (unspecified) | Nonylphenol has a half-life of 10-15 hours in the top layer of lake water. wur.nl |

| Photo-Fries Rearrangement | UV light | Hydroxy ketones | Catalyst-free rearrangement of phenolic esters. sigmaaldrich.com |

| Grignard Synthesis | Grignard reagent, CrO₃-pyridine, DDQ | 1-alkyl-2-cyclohexen-1-ol, 3-alkyl-2-cyclohexen-1-one, 3-alkylphenol | A three-step synthesis for 3-alkylphenols. tandfonline.com |

| Permanganate Oxidation | KMnO₄ | Carbonyl compounds, Carboxylic acids | Breaks C=C bonds and oxidizes the resulting fragments. chemguide.co.uk |

| Persulfate/ZVI AOP | Persulfate, Zero-valent iron (ZVI) | Degraded fragments, Reduced TOC | >90% degradation of Triton X-45 within 60 minutes. nih.gov |

| Persulfate/UVA AOP | Persulfate, UVA light | Degraded fragments | >97.8% removal of nonylphenol polyethoxylate after 2 hours. tandfonline.com |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These vibrations are specific to the bonds and functional groups present, providing a molecular fingerprint that is invaluable for structural identification.

FT-IR spectroscopy is a powerful technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. chemicalbook.com For 3-(2-Pentyl)phenol, the spectrum is expected to display characteristic absorption bands corresponding to its phenolic and aliphatic components. Since the sample is a liquid at room temperature, the spectrum can be obtained neatly in a capillary cell or as a thin film.

Predicted FT-IR Spectral Data for this compound:

The key expected vibrational modes for this compound are detailed below. These predictions are based on established characteristic frequencies for similar molecules. scielo.brresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Functional Group |

| ~3600-3200 | O-H stretch | Strong, Broad | Phenolic -OH group |

| ~3100-3000 | C-H stretch | Medium | Aromatic C-H |

| ~2960-2850 | C-H stretch | Strong | Aliphatic (Pentyl group) |

| ~1600, ~1475 | C=C stretch | Medium-Strong | Aromatic Ring |

| ~1465 | C-H bend | Medium | CH₂ and CH₃ (Pentyl) |

| ~1300-1200 | C-O stretch | Strong | Phenolic C-O |

| ~1250-1150 | O-H bend | Medium | Phenolic -OH |

| ~880-750 | C-H out-of-plane bend | Strong | Aromatic (meta-substitution) |

The broadness of the O-H stretching band is due to intermolecular hydrogen bonding between phenol molecules. The aliphatic C-H stretching region would show multiple peaks corresponding to the asymmetric and symmetric vibrations of the CH₃ and CH₂ groups in the pentyl chain. The pattern of the C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹) is diagnostic of the 1,3-disubstitution pattern on the benzene ring.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures scattered light from a sample when irradiated with a monochromatic laser source, typically in the near-infrared range to reduce fluorescence. frontiersin.org While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra.

Predicted FT-Raman Spectral Data for this compound:

For this compound, the FT-Raman spectrum would be expected to highlight the vibrations of the carbon skeleton. wallonie.beresearchgate.net

| Raman Shift (cm⁻¹) | Vibration Type | Predicted Intensity | Functional Group |

| ~3060 | C-H stretch | Strong | Aromatic C-H |

| ~2935, 2870 | C-H stretch | Strong | Aliphatic (Pentyl group) |

| ~1610 | C=C stretch | Very Strong | Aromatic Ring |

| ~1000 | Ring "breathing" mode | Strong, Sharp | Benzene Ring |

| ~1300-1200 | C-O stretch | Weak | Phenolic C-O |

| ~800-600 | Ring deformation | Medium | Aromatic Ring |

The most intense bands would likely be the aromatic C=C stretching and the symmetric ring breathing mode, which are characteristic of the benzene ring. uliege.be The aliphatic C-H stretches would also be prominent. In contrast to FT-IR, the O-H stretching vibration in FT-Raman is typically weak.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically increases the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. libretexts.org The enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level. libretexts.org

While no specific SERS studies on this compound are available, the technique is well-suited for detecting phenolic compounds, which are often environmental pollutants. mdpi.comrsc.orgnih.gov If this compound were analyzed using SERS, for example, to detect its presence in a water sample, several outcomes could be expected:

Signal Enhancement : The Raman signals, particularly those from the aromatic ring, would be significantly amplified upon adsorption to the SERS substrate (e.g., silver or gold nanoparticles).

Orientation Information : The relative enhancement of different vibrational modes can provide information about the molecule's orientation on the metal surface. For instance, if the molecule adsorbs via the phenolic oxygen, vibrations involving the C-O bond and the hydroxyl group might be selectively enhanced. If it adsorbs via the π-system of the aromatic ring, the ring breathing and stretching modes would likely show the greatest enhancement.

Selection Rules : SERS spectra can exhibit different relative peak intensities and even different selection rules compared to a bulk Raman spectrum, providing unique information about the molecule-surface interaction. libretexts.org

Fourier Transform Raman (FT-Raman) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR spectroscopy provides information about the different types of protons in a molecule, their electronic environments, and their proximity to other protons. libretexts.org The spectrum for this compound would be complex, with signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the pentyl group.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.20 - 6.70 | Multiplet | 4H | Aromatic (H-2, H-4, H-5, H-6) |

| ~5.00 | Singlet (broad) | 1H | Phenolic (-OH) |

| ~2.80 | Multiplet (sextet) | 1H | Pentyl (-CH-) |

| ~1.60 | Multiplet | 2H | Pentyl (-CH₂-CH₃) |

| ~1.30 | Multiplet | 2H | Pentyl (-CH-CH₂-) |

| ~1.25 | Doublet | 3H | Pentyl (-CH-CH₃) |

| ~0.90 | Triplet | 3H | Pentyl (-CH₂-CH₃) |

Interpretation:

Aromatic Region (δ 7.20-6.70) : The four protons on the substituted ring would appear as a complex multiplet. Their exact shifts and coupling patterns depend on the electronic influence of the hydroxyl and pentyl groups.

Phenolic Proton (δ ~5.00) : The chemical shift of the -OH proton is variable and concentration-dependent. It often appears as a broad singlet and may exchange with D₂O.

Pentyl Group Protons : The protons on the secondary pentyl group would give rise to several distinct signals. The single proton on the carbon attached to the ring (-CH-) would be a multiplet due to coupling with the five protons on its adjacent carbons. The terminal methyl group (-CH₂-CH₃) would be a triplet, while the methyl group attached to the chiral center (-CH-CH₃) would appear as a doublet. The two methylene groups would present as complex multiplets.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and information about their chemical environment (e.g., sp², sp³, attached to oxygen).

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃):

For this compound, a total of 9 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum (6 for the aromatic ring and 5 for the pentyl group, assuming the two ring carbons ortho to the pentyl group are non-equivalent).

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~155 | C-OH (C-1) |

| ~145 | C-CH (C-3) |

| ~130 | Aromatic CH |

| ~121 | Aromatic CH |

| ~116 | Aromatic CH |

| ~113 | Aromatic CH |

| ~42 | Pentyl (-CH-) |

| ~36 | Pentyl (-CH₂-) |

| ~22 | Pentyl (-CH-CH₃) |

| ~20 | Pentyl (-CH₂-) |

| ~14 | Pentyl (-CH₂-CH₃) |

Interpretation:

The carbon attached to the hydroxyl group (C-1) would be the most downfield in the aromatic region (around δ 155 ppm).

The six aromatic carbons would give distinct signals, with their shifts influenced by the positions relative to the two substituents.

The five carbons of the pentyl group would appear in the upfield aliphatic region (δ 10-45 ppm). The carbon directly attached to the aromatic ring would be the most downfield of this group.

Advanced Multi-dimensional NMR Techniques

The definitive structural elucidation of complex organic molecules like this compound necessitates the use of advanced multi-dimensional Nuclear Magnetic Resonance (NMR) techniques. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. github.ionih.gov

Commonly employed 2D NMR experiments for such characterization include:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons in the pentyl chain and within the aromatic ring, helping to trace the spin systems. github.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is instrumental in assigning the carbon signal for each specific proton in the this compound structure. github.io The phase of the HSQC signal can also provide DEPT-like information, distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) groups. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart (²JCH, ³JCH). sdsu.edu HMBC is particularly powerful for connecting different spin systems. For instance, it would show correlations between the protons of the pentyl group and the carbons of the phenol ring, confirming the attachment point of the alkyl chain to the aromatic core. It also helps in identifying quaternary carbons, which are not visible in HSQC spectra. github.io

The collective data from these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure of this compound, enabling a full and confident assignment of all proton and carbon chemical shifts. mdpi.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a cornerstone technique for the molecular characterization of phenolic compounds, providing vital information on molecular weight and structure.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust method for analyzing volatile and semi-volatile compounds like alkylphenols. acs.org However, the direct analysis of phenols can sometimes be challenging due to their polarity. To enhance volatility, improve chromatographic peak shape, and increase sensitivity, a derivatization step is often employed prior to GC-MS analysis. epa.govnih.gov

Silylation is a common derivatization technique where an active hydrogen in the phenolic hydroxyl group is replaced by a trimethylsilyl (TMS) group. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. researchgate.netnih.govsigmaaldrich.com The resulting TMS derivatives of this compound are more volatile and less polar, leading to better separation and detection. mdpi.com The reaction with BSTFA in a suitable solvent like acetone can be very rapid, achieving quantitative derivatization at room temperature. researchgate.netnih.gov

Other derivatization approaches include methylation to form anisoles or reaction with pentafluorobenzyl bromide (PFBBr). epa.gov A dual derivatization approach, sequentially using methyl and trimethylsilyl reagents, can also be used to determine the number of reactive hydroxyl groups from the mass spectral data. nih.gov

The mass spectrum obtained from the electron impact (EI) ionization of the derivatized this compound will show a characteristic fragmentation pattern that can be used for identification and structural confirmation.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific technique for the analysis of alkylphenols in various matrices. perkinelmer.com This method is particularly effective for compounds that are less volatile or thermally labile, and it often does not require derivatization. perkinelmer.com

In a typical HPLC-MS/MS analysis of alkylphenols, reversed-phase chromatography is used for separation. lcms.cz The separated analytes are then introduced into the mass spectrometer, often using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. lcms.czrsc.org For phenols, negative ion mode is commonly employed, as the phenolic proton is readily lost to form a deprotonated molecule [M-H]⁻, which serves as the precursor ion. lcms.czshimadzu.co.kr

Tandem mass spectrometry (MS/MS) enhances specificity through selected reaction monitoring (SRM), where the precursor ion is selected, fragmented, and a specific product ion is monitored for quantification. rsc.org This technique significantly reduces matrix interference and improves detection limits. perkinelmer.com Methods have been developed for the simultaneous analysis of various alkylphenols, demonstrating the power of HPLC-MS/MS for monitoring these compounds. expec-tech.comnih.gov

Time-of-Flight Mass Spectrometry (TOF-MS) Applications

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. This capability is invaluable for determining the elemental composition of unknown compounds and for distinguishing between molecules with very similar nominal masses. mdpi.com

When coupled with gas chromatography (GC-TOFMS) or liquid chromatography (LC-TOFMS), it becomes a powerful tool for both targeted and non-targeted screening of environmental contaminants like alkylphenols. dphen1.comnewswise.com The high mass accuracy of TOF-MS allows for the confident identification of analytes by comparing the measured mass to theoretical masses calculated from elemental formulas. dphen1.comgcms.cz

For instance, in a complex environmental sample, ultra-high-performance liquid chromatography coupled to a hybrid quadrupole-Orbitrap mass spectrometer (UHPLC-HR-Q-Orbitrap-MS), another HRMS technique, has been used for the simultaneous quantification of multiple phenols. nih.gov The full-scan data acquired on a TOF or Orbitrap instrument can be retrospectively analyzed for compounds that were not initially targeted, which is a significant advantage in environmental monitoring and metabolite identification studies. dphen1.comfau.de The combination of chromatographic separation with high-resolution mass analysis provides a high degree of confidence in the identification of this compound and its isomers.

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant absorptions are typically due to π → π* transitions within the benzene ring.

The UV spectrum of a simple phenol in a non-polar solvent shows two main absorption bands. The primary band (E2-band) appears around 210 nm, and a secondary band (B-band) is observed around 270 nm. The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the aromatic ring. The alkyl substituent in this compound is expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted phenol.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is uniquely suited for the detection and characterization of species containing unpaired electrons, such as organic radicals. wikipedia.orgethz.ch In the context of this compound, EPR spectroscopy is the definitive method for studying its corresponding phenoxyl radical, which may be formed through oxidation processes, such as hydrogen atom transfer (HAT) during antioxidant activity or through enzymatic or chemical oxidation. nih.govljmu.ac.uk The presence of an unpaired electron makes the radical paramagnetic, allowing it to be studied by EPR. scielo.org

The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes electron spins instead of nuclear spins. wikipedia.org When a sample containing a radical species like the this compound radical is placed in a strong magnetic field, the magnetic moment of the unpaired electron aligns either parallel or anti-parallel to the field, creating two distinct energy levels. The absorption of microwave radiation can induce transitions between these energy levels, and this absorption is what is detected and recorded as an EPR spectrum. ethz.ch

An EPR spectrum provides critical information for characterizing the radical species:

The g-factor: This is a dimensionless value that is characteristic of the radical's electronic environment. ljmu.ac.uk It reflects the contribution of the electron's orbital angular momentum to its total magnetic moment. The precise g-factor can help in identifying the type of radical (e.g., a carbon-centered vs. an oxygen-centered radical).

Hyperfine Coupling Constants (hfc): This refers to the splitting of the EPR signal due to the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H or ¹³C). wikipedia.orgnih.gov The pattern and magnitude of these splittings provide a detailed map of the unpaired electron's spin density distribution across the molecule. For the this compound radical, analysis of the hyperfine couplings to the protons on the aromatic ring and the pentyl group would reveal how the unpaired electron is delocalized, offering insights into the radical's structure and stability. nih.gov For instance, the interaction with the protons ortho and para to the oxygen atom is typically the largest. ethz.ch

Time-resolved EPR (TREPR) techniques can be employed to study the formation and decay kinetics of short-lived phenoxyl radicals. nih.govnih.gov This is particularly relevant for understanding the initial events in processes like oxidative stress, where phenoxyl radicals are transient intermediates. nih.gov By generating the this compound radical in situ (e.g., through UV photolysis or reaction with a chemical oxidant), TREPR can capture its spectrum immediately after formation and monitor its subsequent reactions, providing crucial data on its reactivity and lifetime. nih.gov The stability of the generated radical can be a key factor in its potential function, for example, as an antioxidant. nih.govacs.org

Analytical Derivatization Methodologies for Enhanced Detection

For the analysis of phenolic compounds like this compound, which may be present at low concentrations in complex sample matrices, derivatization techniques are often employed. These methods modify the analyte's chemical structure to improve its chromatographic behavior and, more importantly, to enhance its detectability by common analytical instruments.

Solid-Phase Analytical Derivatization (SPAD) with Pentafluoropyridine

Solid-Phase Analytical Derivatization (SPAD) is a sample preparation technique that combines solid-phase extraction (SPE) with a derivatization reaction in a single process. researchgate.netresearchgate.net For the analysis of this compound, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization with pentafluoropyridine offers a sensitive and efficient method. nih.govfree.fr

The procedure involves several optimized steps:

Adsorption: The water sample, made strongly alkaline (e.g., with NaOH), is passed through a solid-phase cartridge, such as the Oasis MAX, which is a strong anion-exchange sorbent. nih.govfree.fr In the alkaline solution, this compound exists as the corresponding phenolate ion, which is efficiently adsorbed onto the solid phase. nih.gov This step also serves to pre-concentrate the analyte from a large sample volume.

Purification and Drying: The cartridge is washed to remove coexisting neutral and acidic interfering compounds. nih.gov A thorough drying of the cartridge is a critical step before derivatization. free.fr

Derivatization and Elution: A solution of pentafluoropyridine in an organic solvent like hexane is passed through the cartridge. free.fr The derivatizing reagent reacts with the adsorbed phenolate ions to form the corresponding pentafluoropyridyl ether. researchgate.net This derivative is then eluted from the cartridge with the same solvent. free.fr

The resulting derivative, 4-(3-(2-pentyl)phenoxy)-2,3,5,6-tetrafluoropyridine, is more volatile and thermally stable than the parent phenol, making it well-suited for GC analysis. Furthermore, the presence of the fluorine atoms makes the derivative highly responsive to electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), leading to significantly lower detection limits. researchgate.net Studies on other alkylphenols have shown that this SPAD method can achieve detection limits in the nanogram per liter (ng/L) range. nih.govfree.fr The signal-to-noise ratios are significantly improved compared to biphasic reaction systems because potential interferences are effectively removed during the solid-phase extraction steps. nih.gov

Pre-column Labeling and Post-column Photochemical Derivatization

For analysis by High-Performance Liquid Chromatography (HPLC), a combination of pre-column and post-column derivatization techniques can be used to enhance the sensitivity and selectivity of detection for this compound. nkust.edu.tw

Pre-column Labeling: This step involves reacting the phenol with a labeling reagent before injection into the HPLC system. The goal is to attach a chromophore or fluorophore to the molecule, making it more detectable by UV-Vis or fluorescence detectors. nkust.edu.tw

UV Labeling: A common reagent is 1-fluoro-2,4-dinitrobenzene (FDNB). It reacts with phenols under mild conditions to form dinitrophenyl ethers, which have strong UV absorbance at a wavelength where potential interferences from the sample matrix are minimal. nkust.edu.twnkust.edu.twresearchgate.net

Fluorescence Labeling: For even greater sensitivity, a fluorogenic label such as coumarin-6-sulfonyl chloride or 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) can be used. nih.govnih.gov These reagents react with the phenolic hydroxyl group to produce highly fluorescent derivatives, allowing for detection at very low concentrations. nih.govnih.gov The reaction conditions, such as pH and reagent concentration, must be optimized to ensure complete derivatization. oup.com

Post-column Photochemical Derivatization: This technique is applied after the analyte has been separated on the HPLC column and before it reaches the detector. nkust.edu.tw The column effluent containing the separated compounds is passed through a photochemical reactor, which consists of a transparent capillary tube coiled around a UV lamp (typically emitting at 254 nm). nkust.edu.twbasinc.com

The high-energy UV irradiation can convert phenols into photoproducts with modified and often enhanced spectral properties. nkust.edu.twbasinc.com For instance, the irradiation can induce hydroxylation of the aromatic ring, potentially converting the phenol into more highly fluorescent or electrochemically active species. basinc.com This on-line conversion enhances the detection signal and can also provide additional structural information by comparing chromatograms with the photoreactor turned on and off. nkust.edu.twnkust.edu.tw The combination of a selective pre-column labeling reaction with post-column photochemical enhancement creates a highly specific and sensitive method for the determination of phenols like this compound in complex samples. nkust.edu.tw

| Technique | Principle | Advantage | Reference |

|---|---|---|---|

| Pre-column UV Labeling (e.g., with FDNB) | Attaches a strong UV-absorbing group to the phenol before separation. | Increases UV detection sensitivity; shifts detection to a more selective wavelength. | nkust.edu.twnkust.edu.tw |

| Pre-column Fluorescence Labeling | Attaches a fluorescent group to the phenol before separation. | Extremely high sensitivity and selectivity with fluorescence detection. | nih.govnih.gov |

| Post-column Photochemical Derivatization | UV irradiation of the eluent after separation converts the analyte to a more detectable product. | Enhances fluorescence or UV signal without pre-injection sample handling; clean and simple. | nkust.edu.twresearchgate.netbasinc.com |

Applications in Materials Science and Chemical Synthesis Research

Role as Chemical Intermediates in Organic Synthesis

Alkylphenols, as a class of compounds, are versatile intermediates in organic synthesis due to the reactivity of both the aromatic ring and the hydroxyl group. The hydroxyl group can be easily converted into an ether or ester, while the benzene ring is activated towards electrophilic aromatic substitution, directed by the hydroxyl group primarily to the ortho and para positions. libretexts.org

While specific documentation for 3-(2-Pentyl)phenol is less common than for its isomers like 4-tert-pentylphenol, its fundamental chemical nature dictates its utility as a building block for more complex molecules. For instance, related compounds like 4-tert-pentylphenol serve as intermediates in the synthesis of fragrances, vulcanizing agents for rubber, and oil-soluble demulsifiers. industrialchemicals.gov.au Similarly, 2,4-di-tert-pentylphenol is a well-established intermediate for a range of chemical products, including dyestuffs and photosensitive material additives. google.comchemicalbook.in

The synthesis of such intermediates often involves the alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) in the presence of a catalyst. google.comepo.org The resulting pentylphenol can then undergo further reactions. For example, the phenolic hydroxyl group allows for reactions such as etherification and esterification, while the pentyl-substituted aromatic ring can be subjected to nitration, halogenation, or coupling reactions to create a variety of derivatives. The "3-pentyl" or "sec-pentyl" group, being a branched alkyl group, can influence the physical properties, such as solubility and steric hindrance, of the final products. nih.gov When 3-pentanol is heated with aqueous HCl, the initially formed 3-pentyl carbocation can rearrange, leading to a mixture of products, which highlights the reactivity of the pentyl group itself. kngac.ac.in

Application in Polymer Chemistry and Additives

The unique combination of a reactive phenol group and a hydrophobic alkyl chain makes pentylphenols valuable in polymer science, where they are used as monomers for resins and as performance-enhancing additives.

One of the most significant applications of pentylphenols in polymer chemistry is as intermediates for UV stabilizers. chemicalbook.in A prominent example is the benzotriazole UV absorber (BUVA) known as UV-328. google.comwikipedia.org The chemical name for UV-328 is 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol, indicating that its structure is based on a phenol molecule substituted with two pentyl groups. wikipedia.org

These stabilizers function by absorbing harmful ultraviolet radiation and dissipating it as thermal energy, thereby protecting the polymer from degradation, discoloration, and loss of physical integrity. wikipedia.orgresearchgate.net The synthesis of UV-328 involves the use of 2,4-di-tert-pentylphenol as a key intermediate. google.com This pentylphenol is first synthesized through the alkylation of phenol and then coupled with a benzotriazole derivative. google.combrsmeas.org

The resulting UV-328 is incorporated into a wide variety of plastics and organic substrates, including:

Polyolefins

Polyvinyl chloride (PVC)

Polyurethanes

Acrylic polymers

Elastomers and adhesives wikipedia.org

The pentyl groups on the phenolic ring enhance the solubility and compatibility of the UV absorber within the polymer matrix, which is crucial for its effectiveness and long-term stability. The general class of benzotriazole UV stabilizers is widely used to protect materials from weathering and sunlight exposure. science.govresearchgate.net

Table 1: Examples of Polymers Stabilized by Pentylphenol-Derived UV Absorbers

| Polymer Type | Application Examples | Reference |

|---|---|---|

| Polyolefins | Outdoor furniture, films | wikipedia.org |

| Polyvinyl Chloride (PVC) | Window profiles, siding | wikipedia.org |

| Polyurethanes | Coatings, foams, elastomers | wikipedia.org |

| Styrene Copolymers | Automotive parts, electronics housings | wikipedia.org |

| Acrylic Polymers | Glazing, signs | wikipedia.org |

Phenolic resins, such as novolaks and resoles, are thermosetting polymers synthesized through the reaction of phenols with formaldehyde. chimarhellas.com These resins are known for their high thermal stability, chemical resistance, and mechanical strength. google.com

Alkylphenols, including tert-pentylphenol isomers, are used as monomers in the production of these resins. service.gov.uk Specifically, 4-tert-pentylphenol is a known intermediate for manufacturing phenolic resins used in paints, varnishes, and printing inks. industrialchemicals.gov.au The incorporation of the pentyl group into the polymer backbone modifies the properties of the final resin. The hydrophobic alkyl chain can improve the resin's solubility in organic solvents and its compatibility with other polymers, while also influencing its flexibility and moisture resistance. Although less commonly cited than its 4-tert-pentyl isomer, this compound can also function as a comonomer in these polymerization reactions, offering a different steric and electronic profile that can be used to fine-tune the resin's characteristics for specific applications. industrialchemicals.gov.auservice.gov.uk

UV Absorbers and Stabilizers in Polymeric Materials (e.g., related to UV 328)

Membrane Interaction Studies for Advanced Chemical Systems

The amphiphilic nature of this compound, possessing both a hydrophilic hydroxyl head and a hydrophobic pentyl tail, makes it a subject of interest in studies of membrane interactions. Research has demonstrated that 3-pentylphenol can integrate into lipid bilayers, which are the fundamental structures of cell membranes. This integration can alter the physical properties of the membrane, such as its fluidity and permeability.

This characteristic is significant for designing advanced chemical systems, for example, in drug delivery, where controlled interaction with and penetration of biological membranes is crucial. Studies on related long-chain phenolic lipids, such as 3-pentadecylphenol, provide further insight into these interactions. When incorporated into model membranes made of dipalmitoylphosphatidylcholine (DPPC), 3-pentadecylphenol was found to disturb the molecular packing of the bilayer and alter the main phase transition temperature of the lipid. nih.gov Specifically, it caused an increase in the phase transition temperature, indicating a change in the ordering of the lipid molecules within the membrane. nih.gov

The ability of compounds like 3-pentylphenol to interact with and modify lipid membranes is driven by the hydrophobic effect and the potential for hydrogen bonding between the phenolic hydroxyl group and the polar head groups of the membrane lipids. nih.govjst.go.jp The study of these interactions using techniques like electron microscopy and differential scanning calorimetry helps elucidate the mechanisms by which small molecules can affect membrane structure and function. This knowledge is valuable for applications ranging from the development of antimicrobial agents that act by disrupting microbial cell membranes to creating more effective transmembrane delivery systems.

Table 2: Investigated Effects of Phenolic Lipids on Model Membranes

| Phenolic Compound | Model Membrane | Observed Effect | Research Focus | Reference |

|---|---|---|---|---|

| 3-Pentylphenol | Lipid Bilayers | Integration into bilayer, affects fluidity and permeability | Drug delivery systems, membrane penetration | |

| 3-Pentadecylphenol | DPPC Liposomes | Increases phase transition temperature, disturbs molecular packing | Biophysical properties of membranes | nih.gov |

Environmental Chemistry and Degradation Pathways

Degradation and Transformation Processes

The environmental fate of this compound is dictated by various degradation and transformation processes. These pathways determine the persistence and potential impact of the compound in different environmental compartments. The primary mechanisms of transformation include chemical oxidation, advanced oxidation processes, and phototransformation, alongside biodegradation.

The oxidation of phenols by potassium permanganate (KMnO₄) in aqueous solutions is a recognized chemical degradation pathway. lew.roresearchgate.net The reaction kinetics and mechanisms are significantly influenced by factors such as pH. researchgate.netnih.gov For many phenolic compounds, the rate of oxidation by permanganate exhibits a complex relationship with pH, often showing a parabola-like profile with maximum reactivity near the phenol's pKa. nih.gov

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.com Persulfate-based AOPs, in particular, have gained attention for their effectiveness in degrading a wide range of contaminants. mdpi.commdpi.com These processes rely on the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) to generate highly reactive sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). mdpi.comsciforum.net

Activation of persulfate can be achieved through various methods, including heat, UV radiation, or transition metals. mdpi.comsciforum.net The generated sulfate radicals have a high redox potential (2.5–3.1 V) and a longer half-life compared to hydroxyl radicals, making them effective oxidants for refractory organic compounds. sciforum.net

For phenolic compounds, persulfate-based AOPs can lead to efficient degradation. For instance, studies on other substituted phenols have demonstrated high removal efficiencies. The degradation of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328), a complex phenolic compound, has been successfully achieved using FeS-activated persulfate. researcher.life The reaction mechanism involves the attack of sulfate and hydroxyl radicals on the phenol molecule, leading to hydroxylation, ring cleavage, and eventual mineralization. researchgate.net The efficiency of these processes can be influenced by factors such as pH, the concentration of the activator and persulfate, and the presence of other water constituents like natural organic matter. researcher.liferesearchgate.net

Phototransformation, or photodegradation, is a process where a chemical is broken down by light, particularly ultraviolet (UV) radiation from the sun. For phenolic compounds, phototransformation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment.

The oxidation of phenols can be initiated by hydroxyl radicals (•OH) generated, for example, through the photolysis of hydrogen peroxide (UV/H₂O₂), or by direct exposure to UV light. nih.gov This process typically begins with the hydroxylation of the aromatic ring, forming intermediates like hydroquinone and catechol. nih.gov Subsequent reactions can lead to ring cleavage and the formation of smaller, short-chain organic acids. nih.gov

The structure of the phenol, including its substituents, plays a crucial role in its phototransformation. For instance, the photorelease of alcohols from the 9-phenyl-9-tritylone protecting group, which has structural similarities to substituted phenols, requires the formation of an anion radical for bond scission to occur. rsc.org While specific studies on the phototransformation of this compound are limited, research on similar compounds like the UV stabilizer UV-328 indicates that phenolic compounds with certain structures are not expected to degrade significantly via phototransformation alone due to their inherent UV-absorbing characteristics. service.gov.ukpops.int However, the presence of photosensitizers in natural waters can facilitate indirect photolysis.

Biodegradation is a key process that determines the environmental persistence of organic chemicals. arnotresearch.com It involves the breakdown of substances by microorganisms. The rate of biodegradation is often expressed as a half-life (t₁/₂), which is the time it takes for half of the initial concentration of a substance to be degraded. arnotresearch.com

Biodegradation can be categorized as primary, which involves a structural change in the parent molecule, or ultimate, which is the complete breakdown to carbon dioxide, water, and inorganic compounds. arnotresearch.com Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the biodegradability of chemicals. For example, the OECD 301 series are tests for ready biodegradability. cefic-lri.org

For complex phenolic compounds, biodegradation can be slow. For example, the phenolic benzotriazole UV-328 showed only 2-8% degradation over 28 days in a ready biodegradability test (OECD 301 B), indicating it is not readily biodegradable. pops.intnih.gov The persistence of such compounds is a significant concern. Field studies have shown that the disappearance half-life of UV-328 in soil can range from 99 to 223 days. pops.int While specific kinetic data for this compound is scarce, its structure suggests that it may also exhibit some resistance to rapid biodegradation.

Assessing the environmental persistence of a chemical is a critical component of risk assessment. This is often done by comparing degradation half-lives from simulation tests to regulatory criteria. However, for many chemicals, comprehensive data from standard simulation tests may be lacking. In such cases, a weight-of-evidence (WoE) approach is employed. nih.govresearchgate.net

Biodegradation screening tests (e.g., OECD 301, 302). cefic-lri.org

Quantitative Structure-Activity Relationships (QSAR) models that predict biodegradability based on chemical structure. nih.gov

Field studies and environmental monitoring data.

Read-across from structurally similar substances. service.gov.uk

Non-standard laboratory experiments.

Q & A

Q. What analytical methods are recommended for detecting 3-(2-pentyl)phenol in microbial cultures?

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography/Mass Spectrometry (GC/MS) is optimal for volatile phenolic compounds. Fiber selection (e.g., DVB/Carboxen/PDMS), exposure time (3 hours), and desorption parameters (250°C for 15 min) should be calibrated to enhance sensitivity. Semi-quantitative analysis requires internal standards (e.g., deuterated analogs) to account for matrix effects in biological samples .

Q. How should experimental controls be designed to validate this compound production in fungal cultures?

Use uninoculated culture media as negative controls to rule out background interference. Include positive controls with known this compound-producing strains (e.g., Aspergillus spp.). Monitor incubation conditions (37°C, aerobic flushing) and validate reproducibility across biological replicates to ensure microbial metabolic activity is the sole source of the compound .

Q. What chromatographic parameters optimize the separation of this compound from co-eluting metabolites?

A ZB-624 column (30 m × 0.25 mm × 1.4 μm) with a temperature gradient (60°C to 250°C at 10°C/min) and helium carrier gas (1.2 mL/min) achieves baseline separation. Split ratios (1:50) minimize column overload, while ion trap MS in EI mode (70 eV) aids in fragment pattern differentiation .

Advanced Research Questions

Q. How can contradictory results in this compound detection between in vitro and clinical samples be resolved?

Discrepancies may arise from host metabolic interference or low fungal biomass in clinical samples. Use isotope-labeled tracers (e.g., ¹³C-3-(2-pentyl)phenol) to track fungal-specific production in vivo. Cross-validate with molecular diagnostics (e.g., PCR for Aspergillus DNA) to correlate biomarker presence with infection status .

Q. What computational approaches validate the structural configuration of this compound in spectroscopic studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR spectra, which are compared to experimental data. Molecular orbital analysis (HOMO/LUMO) further confirms electronic transitions observed in UV-Vis spectra. Structural datafiles (SDF/MOL) enable 3D visualization for stereochemical validation .

Q. What statistical frameworks are suitable for analyzing dose-response relationships of this compound in toxicity assays?

Non-linear regression models (e.g., Hill equation) quantify EC₅₀ values. Principal Component Analysis (PCA) distinguishes metabolite profiles between exposed and control groups. Bayesian hierarchical models account for inter-experimental variability in multi-omics datasets .

Q. How does this compound biosynthesis vary across fungal species under hypoxia?

Transcriptomic profiling (RNA-seq) of Aspergillus fumigatus under varying O₂ levels identifies oxygen-dependent enzymes (e.g., cytochrome P450s) in the phenol synthesis pathway. Comparative metabolomics (LC-MS/MS) across Fusarium and Aspergillus spp. reveals species-specific shunt pathways under oxygen limitation .

Methodological Notes

- Calibration : Use bracketed standards (0.1–50 nmol/mol) for semi-quantitative GC/MS analysis. Account for fiber aging by normalizing peak areas to fresh fiber responses .

- Data Contradictions : Apply receiver operating characteristic (ROC) curves to assess biomarker specificity in clinical cohorts, adjusting for confounding factors like inflammation .

- Structural Validation : Cross-reference computed (DFT) and experimental spectral libraries to resolve stereochemical ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。